molecular formula C26H29N5O3S B6489934 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1358830-20-2

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B6489934
CAS No.: 1358830-20-2
M. Wt: 491.6 g/mol
InChI Key: WNSLBGSKRQIQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-d]pyrimidin-7-one core, a heterocyclic scaffold known for its role in kinase inhibition and medicinal chemistry applications. Key structural elements include:

  • 1-ethyl substituent: Enhances lipophilicity and metabolic stability.
  • 3-methyl group: Steric modulation of the core.
  • 5-sulfanyl linkage: Connects to an acetamide moiety with N-methyl and N-(3-methylphenyl) substituents, influencing solubility and target binding.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-6-31-24-23(18(3)28-31)27-26(30(25(24)33)15-19-10-12-21(34-5)13-11-19)35-16-22(32)29(4)20-9-7-8-17(2)14-20/h7-14H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSLBGSKRQIQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide (CAS Number: 1358373-12-2) belongs to a class of pyrazole derivatives that have garnered attention for their potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C26H29N5O3SC_{26}H_{29}N_{5}O_{3}S with a molecular weight of 491.6 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core which is known for its diverse biological activities.

Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine structure often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The proposed mechanisms of action include:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit inflammatory mediators.

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF70.46 ± 0.04
A3754.2
HepG231.5
NCI-H46042.30

The compound's activity against MCF7 cells suggests potent anticancer efficacy, particularly in breast cancer models.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[4,3-d]pyrimidine derivatives:

  • Study on MCF7 and A375 Cells : A recent study reported that derivatives similar to our compound displayed significant growth inhibition in MCF7 and A375 cell lines with IC50 values indicating strong anticancer activity .
  • Screening Against Multicellular Spheroids : Another research effort focused on screening drug libraries against multicellular spheroids revealed promising results for compounds similar to this one, suggesting enhanced efficacy due to three-dimensional cellular interactions .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications as a drug candidate targeting diseases such as cancer and inflammatory disorders. The following aspects are noteworthy:

  • Anticancer Activity : The pyrazolopyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression. Compounds with similar structures have shown promise in preclinical studies targeting specific cancer pathways.
  • Anti-inflammatory Properties : The presence of the acetamide and sulfanyl groups may enhance the compound's ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Biochemical Research

This compound can serve as a chemical probe in biochemical research:

  • Enzyme Inhibition Studies : Due to its potential binding affinity to specific enzymes, this compound can be utilized in assays to investigate enzyme kinetics and inhibition mechanisms. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to measure binding interactions quantitatively.

Materials Science

The unique properties of this compound may also find applications in materials science:

  • Polymer Chemistry : The functional groups present can be utilized to synthesize polymers with specific properties, potentially leading to materials with tailored functionalities for use in drug delivery systems or biosensors.

Case Studies

While specific case studies on this exact compound may be limited due to its novelty, related compounds have demonstrated significant biological activities:

  • Inhibition of Kinase Activity : A study on pyrazolopyrimidines revealed that modifications at the 6-position can enhance selectivity towards specific kinase targets, suggesting that similar modifications in this compound might yield promising results.
  • Anti-inflammatory Mechanisms : Research on related acetamide derivatives indicated their effectiveness in reducing pro-inflammatory cytokine levels in vitro, supporting further exploration of this compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

A closely related analog, 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide (), differs in two regions:

Methoxy group position : 3-methoxy vs. 4-methoxy on the benzyl substituent.

Acetamide substituents : N-(4-methylphenyl) vs. N-methyl-N-(3-methylphenyl).

These differences likely alter:

  • Binding affinity : The 4-methoxy group may enhance interactions with hydrophobic pockets compared to 3-methoxy due to spatial orientation .

Computational Similarity Metrics

  • Tanimoto and Dice coefficients : Used to quantify structural similarity based on Morgan fingerprints or MACCS keys (). For example, the target compound and its 3-methoxy analog may exhibit a Tanimoto score >0.7, indicating high similarity, but differences in acetamide substituents could lower the score .
  • Cosine scores : Molecular networking () would cluster these compounds together (cosine score ~0.8–0.9) due to shared fragmentation patterns, but positional isomerism might reduce edge weights .

Table 1: Structural and Computational Comparison

Parameter Target Compound 3-Methoxy Analog ()
Methoxy position 4- 3-
Acetamide substituents N-methyl-N-(3-methylphenyl) N-(4-methylphenyl)
Molecular weight ~477.6 g/mol* 477.6 g/mol
Predicted Tanimoto score 1.0 (self) ~0.75
Bioactivity cluster () Kinase inhibition? Kinase inhibition?

*Inferred from analog data in .

Bioactivity Profile Correlation

demonstrates that structurally similar compounds often cluster into bioactivity groups with shared modes of action. For example:

  • Both the target compound and its analogs may inhibit kinases (e.g., PERK or ROCK1) due to the pyrazolopyrimidine scaffold’s affinity for ATP-binding pockets .
  • Differences in substituents could shift selectivity. The 4-methoxy group might improve binding to PERK (), while bulkier acetamide groups may reduce off-target effects .

Docking and Binding Affinity

  • Docking variability : Small changes in substituents (e.g., methoxy position) can alter interactions with residues like Met7 or Asp144 in PERK (). For instance, 4-methoxy may increase contact area with hydrophobic residues vs. 3-methoxy.
  • Chemical Space Docking : Enrichment protocols () would prioritize the target compound over less optimized analogs due to balanced lipophilicity and steric effects .

Methodological Considerations in Comparison

  • Molecular Networking vs. QSAR : While molecular networking (–2) focuses on fragmentation and scaffold similarity, QSAR models () evaluate bioactivity based on population-wide chemical descriptors. The target compound’s activity might align better with QSAR predictions due to its complex substituents .
  • Limitations : Computational methods may overlook subtle stereoelectronic effects, necessitating experimental validation (e.g., synthesis and assay of analogs in ) .

Preparation Methods

Cyclocondensation of Pyrazole and Pyrimidine Precursors

A one-pot cyclocondensation reaction between 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine and hydrazine hydrate in ethanol yields the pyrazolo[3,4-d]pyrimidine core. For the target compound, modifications include substituting the aryl group with a 4-methoxyphenylmethyl moiety. Ethanol serves as both solvent and reaction medium, with reflux conditions (78°C, 6–8 hours) facilitating cyclization.

Dimroth Rearrangement for Isomer Control

Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate undergoes Dimroth rearrangement in dioxane with piperidine to yield 4-hydrazino derivatives. This method ensures regioselective functionalization at the 4-position, critical for subsequent sulfanyl group introduction.

Table 1: Core Synthesis Methods Comparison

MethodReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, ethanol, reflux65–75
Dimroth RearrangementPiperidine, dioxane, reflux70–80

Sulfanyl Group Incorporation

Thiolation at the 5-Position

A chlorinated intermediate at the 5-position reacts with thiourea in ethanol under reflux to generate the thiolate, which is subsequently protonated to yield the free thiol. Alternatively, direct displacement using sodium hydrosulfide (NaSH) in DMF at 50°C achieves 90% conversion.

Acetamide Side Chain Preparation

Synthesis of N-Methyl-N-(3-Methylphenyl)Acetamide

N-methyl-3-methylaniline reacts with chloroacetyl chloride in dry benzene with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side products, yielding 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (85% yield).

Coupling with the Sulfanyl Group

The thiolated pyrazolopyrimidine core undergoes nucleophilic substitution with 2-chloro-N-methyl-N-(3-methylphenyl)acetamide in DMF, using potassium tert-butoxide as a base (room temperature, 12 hours).

Table 2: Acetamide Coupling Conditions

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility
BasePotassium tert-butoxide95% efficiency
Temperature25°CPrevents degradation

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation steps from hours to minutes (e.g., 15 minutes at 150 W). This method enhances yield (78%) while reducing solvent use.

Solvent-Free Conditions

Grinding the pyrazolopyrimidine core with 2-chloroacetamide derivatives in a mortar under solvent-free conditions achieves 70% yield, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption at 1680 cm⁻¹ confirms the C=O stretch of the 7-oxo group.

  • ¹H NMR : Singlets at δ 3.85 (OCH₃) and δ 2.35 (N-CH₃) validate substituent incorporation.

  • Mass Spectrometry : Molecular ion peak at m/z 567.2 aligns with the theoretical molecular weight.

Challenges and Optimization

Regioselectivity in Cyclization

Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses unwanted regioisomers during core formation.

Purification Strategies

Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates, while recrystallization from ethanol/water mixtures purifies the final compound .

Q & A

How can the synthetic route of this compound be optimized to improve yield and purity?

Basic Research Question
Methodological Answer:
Optimization involves using Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions . Computational tools, such as quantum chemical reaction path searches, predict energetically favorable pathways, reducing trial-and-error experimentation . For derivatives with structural similarities (e.g., pyrazolo[4,3-d]pyrimidinone cores), purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

What analytical techniques are most reliable for characterizing the compound’s structure and confirming its identity?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl, ethyl, and methoxyphenyl groups). Compare chemical shifts with structurally analogous compounds (e.g., pyridylmethyl derivatives in ) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass matching (e.g., C22_{22}H23_{23}N5_5O3_3S for this compound) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

How should researchers design in vitro assays to evaluate the compound’s biological activity?

Advanced Research Question
Methodological Answer:

  • Target Selection: Prioritize kinases or enzymes with structural homology to the compound’s pyrazolo-pyrimidinone scaffold (e.g., ATP-binding domains). Use molecular docking to predict binding affinity .
  • Assay Conditions: Optimize buffer pH (e.g., 7.4 for physiological relevance), substrate concentration (via Michaelis-Menten kinetics), and incubation time. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Normalization: Express activity as IC50_{50} values relative to solvent controls (DMSO <1% v/v) .

How can contradictory data in biological activity profiles be resolved?

Advanced Research Question
Methodological Answer:

  • Replicate Studies: Conduct triplicate experiments under identical conditions to rule out technical variability .
  • Orthogonal Assays: Validate results using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers and assess significance of observed differences .

What computational strategies are effective for elucidating the compound’s mechanism of action?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model ligand-protein interactions over time (e.g., GROMACS or AMBER software) to assess binding stability .
  • Free Energy Perturbation (FEP): Calculate binding free energies for mutations or substituent modifications (e.g., methoxyphenyl vs. fluorophenyl groups) .
  • Pharmacophore Mapping: Identify essential interaction features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .

How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?

Advanced Research Question
Methodological Answer:

  • Scaffold Modification: Synthesize derivatives with substitutions at the sulfanyl-acetamide moiety (e.g., replacing methylphenyl with chlorophenyl) and pyrazolo-pyrimidinone core (e.g., ethyl vs. propyl groups) .
  • Bioisosteric Replacement: Substitute the methoxyphenyl group with bioisosteres like pyridyl or thiophene to evaluate potency changes .
  • Data Clustering: Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

What methodologies are recommended for stability studies under physiological conditions?

Advanced Research Question
Methodological Answer:

  • Forced Degradation: Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC-MS. Identify major degradation products (e.g., hydrolysis of the acetamide bond) .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .

How can researchers assess the compound’s potential for polypharmacology?

Advanced Research Question
Methodological Answer:

  • Panel Screening: Test against a diverse target panel (e.g., kinases, GPCRs, ion channels) using high-throughput platforms .
  • Network Pharmacology: Construct interaction networks (e.g., STRING database) to predict off-target effects .
  • Transcriptomics: Analyze gene expression changes in treated cell lines (RNA-seq) to identify downstream pathways .

What in silico tools are reliable for predicting ADMET properties?

Basic Research Question
Methodological Answer:

  • SwissADME: Predict solubility (LogS), permeability (LogP), and CYP450 interactions .
  • ProTox-II: Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural alerts .
  • Molinspiration: Calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five) .

How can scale-up challenges be addressed during process development?

Advanced Research Question
Methodological Answer:

  • Reactor Design: Use continuous-flow systems to enhance heat/mass transfer for exothermic reactions (e.g., sulfanyl-acetamide coupling) .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to maintain critical quality attributes .
  • Byproduct Management: Optimize workup steps (e.g., liquid-liquid extraction) to remove impurities identified in small-scale studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.